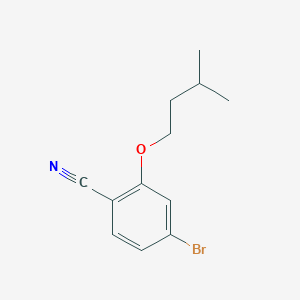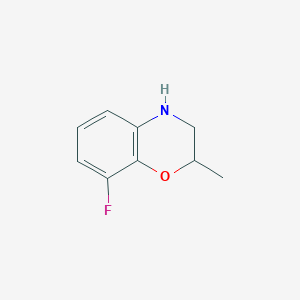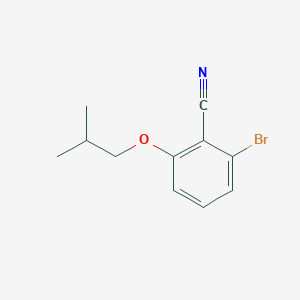![molecular formula C10H14ClFN2O2S B1378581 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607288-17-4](/img/structure/B1378581.png)
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Übersicht
Beschreibung
The compound “2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1607288-17-4 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.75 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds structurally related to thiazolidine-2,4-dione have demonstrated significant antimicrobial and antifungal properties. For instance, a study by Ibrahim et al. (2011) explored the synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their efficacy against various microbial strains, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This indicates a potential application of thiazolidine derivatives in combating infections caused by these pathogens M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, N. M. El-Gohary, 2011.
Antimycobacterial Activity
Ponnuchamy et al. (2014) synthesized novel hybrid heterocycles incorporating arylidene thiazolidine-2,4-dione, evaluating their activity against Mycobacterium tuberculosis. This research revealed that most synthesized compounds exhibited moderate to good antimycobacterial activity, suggesting their potential use in developing treatments for tuberculosis S. Ponnuchamy, Selvaraj Kanchithalaivan, R. Ranjith Kumar, M. A. Ali, T. S. Choon, 2014.
Anticancer Activity
Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their anticancer properties. For example, Kumar and Sharma (2022) reported on the synthesis of N-substituted indole derivatives that exhibited significant anticancer activity against the MCF-7 human breast cancer cell line. This highlights the potential application of thiazolidine derivatives in cancer therapy N. Kumar, Sanjay K. Sharma, 2022.
Dual Inhibitor of Signaling Pathways
Li et al. (2010) discovered a thiazolidine-2,4-dione derivative that acts as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, both of which are crucial in the regulation of cell proliferation and survival. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, suggesting its potential as a lead compound for novel anticancer agents Qianbin Li, Jingde Wu, Hui Zheng, Kai Liu, T. Guo, Yuying Liu, S. T. Eblen, S. Grant, Shijun Zhang, 2010.
Safety and Hazards
The safety data sheet for a similar compound, 4-(Aminomethyl)benzonitrile hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that safety data can vary between compounds, even if they are structurally similar.
Eigenschaften
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHZZUYQXHSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




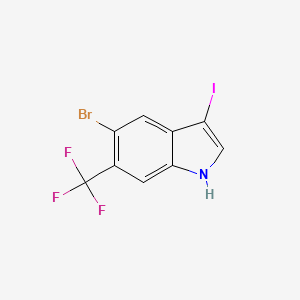
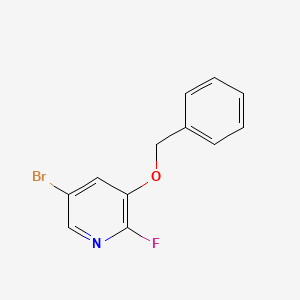

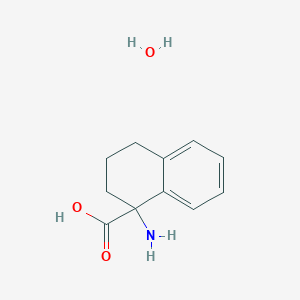
![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
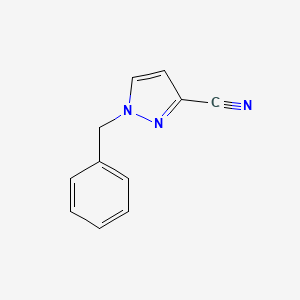


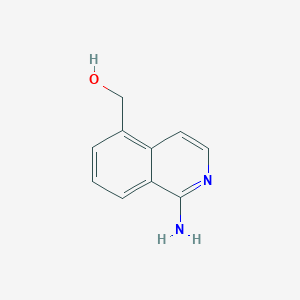
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
